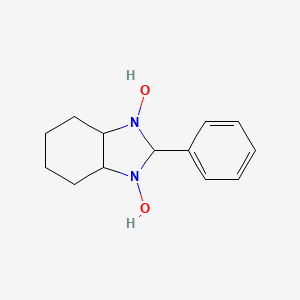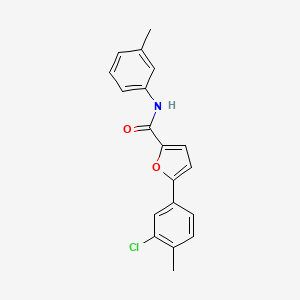
5-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-2-furamide, also known as CMF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to block the activity of certain receptors involved in pain perception.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. This compound has also been found to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-2-furamide in lab experiments is its high purity and stability. This compound has also been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 5-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-2-furamide. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to explore the neuroprotective effects of this compound and its potential as a therapeutic agent for these disorders. Additionally, this compound could be studied further for its anti-inflammatory and analgesic properties, as well as its potential use as an antimicrobial agent. Further research is also needed to optimize the synthesis method of this compound and improve its solubility in water for use in experiments.
Synthesis Methods
The synthesis of 5-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-2-furamide involves the reaction of 3-chloro-4-methylbenzaldehyde with 3-methylaniline in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with furfurylamine to yield this compound. This method has been optimized to yield high purity this compound with a yield of over 90%.
Scientific Research Applications
5-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-2-furamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. This compound has also been investigated for its ability to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative disorders.
properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12-4-3-5-15(10-12)21-19(22)18-9-8-17(23-18)14-7-6-13(2)16(20)11-14/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRCXKIARGSVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5007435.png)
![propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5007443.png)
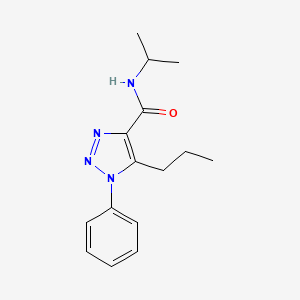
![4-(1H-imidazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B5007453.png)
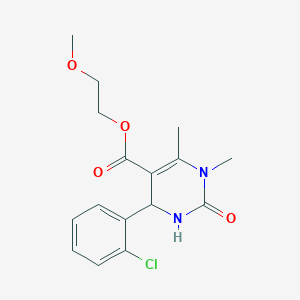
![{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}acetic acid](/img/structure/B5007482.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5007486.png)

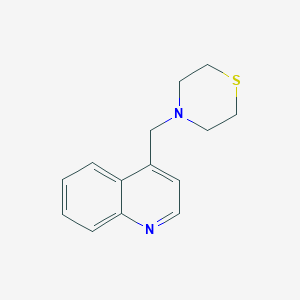

![2-{[(3-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5007513.png)
